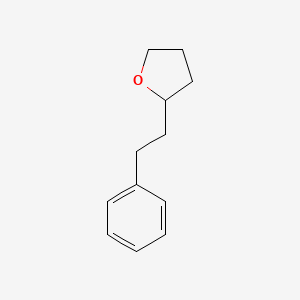

2-(2-Phenylethyl)tetrahydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

2429-96-1 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2-phenylethyl)oxolane |

InChI |

InChI=1S/C12H16O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

QCZYZCPNBMWKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Compounds Incorporating the 2 2 Phenylethyl Tetrahydrofuran Motif

Isolation from Natural Sources

The isolation and identification of these compounds have been largely driven by phytochemical investigations of agarwood, a valuable material in traditional medicine and perfumery. frontiersin.orgrsc.org

Occurrence of 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones in Aquilaria sinensis and Gyrinops Species

A significant class of compounds containing the 2-(2-phenylethyl)tetrahydrofuran backbone are the 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones. Numerous analogues of these chromones have been isolated from the agarwood of Aquilaria sinensis. nih.govinformahealthcare.comcolab.ws Research has led to the identification of both new and previously known tetrahydrochromones from this species. For instance, a study on agarwood from A. sinensis resulted in the isolation of four new and seven known 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones. nih.gov The content of these compounds has been observed to increase after several months of agarwood formation. frontiersin.org These compounds are also found in other species of the Thymelaeaceae family, such as those belonging to the Gyrinops genus. frontiersin.org

Table 1: Examples of 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones from Aquilaria sinensis

| Compound Name | Molecular Formula | Source |

|---|---|---|

| Aqulisinone A | C34H34O10 | Aquilaria sinensis nih.gov |

| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone | C18H21ClO6 | Aquilaria sinensis nih.gov |

| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | C17H19ClO5 | Aquilaria sinensis nih.gov |

| 5,6,7-trihydroxy-5,6,7,8-tetrahydro-PEC (isomer) | Not specified | Aquilaria sinensis frontiersin.org |

| 2-[2-(4′-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone (isomer) | C18H22O7 | Aquilaria sinensis frontiersin.org |

Identification of 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids with Tetrahydrofuran (B95107) Moieties

Recent studies have unveiled a fascinating group of hybrid molecules where a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit is linked to a sesquiterpene moiety, which may contain a tetrahydrofuran ring. mdpi.comnih.gov These hybrids, referred to as 2-(2-phenylethyl)chromone-sesquiterpene hybrids, have been isolated from the resinous wood of Aquilaria sinensis. mdpi.comnih.gov For example, Aquisinenins G-I are novel hybrids where a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone is connected to either an agarofuran-type or an agarospirane-type sesquiterpene through an ester linkage. mdpi.com Similarly, Aquisinenins A-F are dimeric derivatives featuring a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone hybridized with eudesmane (B1671778) or guaiane (B1240927) type sesquiterpenes. nih.gov

Detection of Related Tetrahydrofuran-Containing Structures in Plant Extracts

Beyond the Aquilaria and Gyrinops genera, the tetrahydrofuran ring is a structural motif present in a wide array of natural products isolated from various plants. wikipedia.org These include lignans (B1203133) and acetogenins. For instance, four new biphenyl (B1667301) lignans with a tetrahydrofuran moiety were isolated from Gymnotheca chinensis. researchgate.net An unusual tetrahydrofuran lignan (B3055560) was also identified in the roots of Zanthoxylum planispinum. nih.gov Additionally, two new mono-tetrahydrofuran acetogenins, annoglacins A and B, were isolated from the leaves of Annona glabra. nih.gov

Structural Diversity of Naturally Occurring Analogues

The natural analogues of this compound exhibit remarkable structural diversity, which arises from different substitution patterns, stereochemistry, and the formation of complex dimeric and hybrid structures.

Tetrahydrochromone Derivatives

The 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives showcase considerable structural variation. frontiersin.orgnih.govmdpi.com This diversity stems from the different substituents on both the chromone (B188151) and the phenylethyl moieties. frontiersin.orgnih.gov For example, various hydroxyl and methoxy (B1213986) substitutions have been observed on the phenylethyl ring. nih.gov Furthermore, the tetrahydrofuran ring of the chromone can be substituted with hydroxyl groups and, in some rare cases, a chlorine atom. nih.gov The stereochemistry of these substituents also contributes significantly to the diversity of these compounds. nih.gov

Fused Ring Systems and Dimeric/Oligomeric Forms

A key aspect of the chemodiversity of these compounds is the formation of fused ring systems and dimeric or oligomeric structures. mdpi.comnih.gov The 2-(2-phenylethyl)chromone-sesquiterpene hybrids are a prime example of fused ring systems, where the two distinct molecular entities are joined by an ester bond. mdpi.comnih.gov Dimeric forms of 2-(2-phenylethyl)chromones have also been reported, such as aqulisinone A, which features a carbon-carbon bond linking two monomeric units. nih.gov These complex structures highlight the biosynthetic versatility of the plant species that produce them.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromone |

| Aqulisinone A |

| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone |

| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone |

| 5,6,7-trihydroxy-5,6,7,8-tetrahydro-PEC (isomer) |

| 2-[2-(4′-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone (isomer) |

| 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone (isomer) |

| Aquisinenins G-I |

| Aquisinenins A-F |

| Annoglacin A |

Variations in Substituent Patterns on the Phenylethyl and Tetrahydrofuran Rings

The structural diversity of natural products containing the this compound motif is largely expressed through varied substitution on both the phenylethyl and the heterocyclic rings. While simple this compound is not commonly reported from natural sources, a significant number of related compounds, primarily 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones , have been isolated from the resinous heartwood of Aquilaria species, known as agarwood. researchgate.netmdpi.comnih.gov These molecules feature a tetrahydropyranone ring fused to a benzene (B151609) ring, which represents a complex variant of the core tetrahydrofuran structure. The chemodiversity within this group arises from different hydroxylation, methoxylation, and halogenation patterns. researchgate.netmdpi.com

Variations on the Phenylethyl Ring:

The table below details some of the observed substitution patterns on the phenylethyl ring of these complex tetrahydrofuran-containing chromones.

| Substituent Pattern on Phenylethyl Ring | Example Compound Name/Class | Natural Source |

| Unsubstituted | (6S,7S,8R)-2‑(2-phenylethyl)‑6,7,8‑trihydroxy‑5,6,7,8‑tetrahydrochromone | Aquilaria sinensis nih.gov |

| 4'-methoxy | (6S,7S,8R)-2‑[2‑(4-methoxyphenyl)ethyl]‑6,7,8‑trihydroxy‑5,6,7,8‑tetrahydrochromone | Aquilaria sinensis nih.gov |

| 3'-hydroxy-4'-methoxy | (5S,6R,7R,8S)-8-chloro-5-ethoxy-6,7-dihydroxy-2-[2-(3′-hydroxy-4′-methoxy-phenylethyl)-5,6,7,8-tetrahydrochromone | Aquilaria sinensis researchgate.net |

| 2'-hydroxy | 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (a related chromone, not tetrahydro) | Imperata cylindrica |

Variations on the Tetrahydrofuran Ring System:

The tetrahydro- portion of the 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone skeleton exhibits a remarkable degree of substituent variation. This part of the molecule is often heavily functionalized with multiple hydroxyl groups, leading to a range of stereoisomers. nih.gov

Recent research has uncovered an even greater diversity, including the presence of halogen and ethoxy substituents, which are less common in this class of natural products. For example, a study on agarwood from Aquilaria sinensis led to the isolation of several new compounds featuring a chlorine atom at the C-8 position of the tetrahydro-ring. researchgate.net One of these, an artifact from the isolation process, also contained an ethoxy group at C-5. researchgate.net

Furthermore, this ring system can be involved in dimerization. A complex compound has been identified where the C-8 position of one tetrahydrochromone unit is linked via an ether bond to the C-6 position of a 2-(2-phenylethyl)chromone (B1200894) unit, creating a larger, more complex molecule. nih.gov

The following interactive table summarizes the diverse substituent patterns found on the tetrahydro-ring system of these natural chromone derivatives.

| Substituents on Tetrahydro-Ring | Example Compound Name | Natural Source |

| 5,6,7-trihydroxy | (5S,6R,7R,8S)-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydro-8-[2-(2-phenylethyl)-7-methoxychromonyl-6-oxy]chromone nih.gov | Aquilaria sinensis |

| 6,7,8-trihydroxy | (6S,7S,8R)-2‑(2-phenylethyl)‑6,7,8‑trihydroxy‑5,6,7,8‑tetrahydrochromone nih.gov | Aquilaria sinensis |

| 8-chloro-5,6,7-trihydroxy | (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone researchgate.net | Aquilaria sinensis |

| 8-chloro-5-ethoxy-6,7-dihydroxy | (5S,6R,7R,8S)-8-chloro-5-ethoxy-6,7-dihydroxy-2-[2-(3′-hydroxy-4′-methoxy-phenylethyl)-5,6,7,8-tetrahydrochromone researchgate.net | Aquilaria sinensis |

Biosynthetic Pathways Leading to the 2 2 Phenylethyl Tetrahydrofuran Moiety in Natural Products

Enzymatic Pathways Involved in Phenylethyl Chromone (B188151) Biosynthesis

The initial and most critical phase in the biosynthesis is the construction of the 2-(2-phenylethyl)chromone (B1200894) backbone. This process is primarily orchestrated by Type III polyketide synthases (PKSs) and subsequent cyclization enzymes. mdpi.com While the complete pathway is still under investigation, key enzymatic steps have been identified and characterized, providing a clear framework for how the foundational structure is assembled.

Type III polyketide synthases are pivotal enzymes that catalyze the iterative decarboxylative condensation of malonyl-CoA units with a starter molecule to create diverse polyketide scaffolds. mdpi.comresearchgate.net In the context of PEC biosynthesis in Aquilaria sinensis, a specific diarylpentanoid-producing polyketide synthase, named PEC Precursor Synthase (PECPS), has been identified as playing a crucial role. bohrium.comnih.gov This enzyme initiates the pathway by constructing a C6-C5-C6 diarylpentanoid scaffold, which serves as the common precursor for various PECs. bohrium.com

Studies have isolated and characterized several Type III PKSs from A. sinensis, such as AsPKS3, AsPKS4, and AsPKS5, which are highly expressed in the agarwood-producing layers of the tree. bohrium.com These enzymes exhibit multifunctionality in vitro, capable of synthesizing various compounds, including benzalacetones and quinolones, indicating their promiscuous nature and potential involvement in the broader metabolic network leading to PECs. researchgate.netbohrium.com Their expression is significantly induced by stressors like salicylic (B10762653) acid (SA), methyl jasmonate (MeJA), and salt, which aligns with the understanding that agarwood formation and PEC accumulation are defense responses. bohrium.com

Table 1: Characterized Type III PKSs from Aquilaria sinensis

| Enzyme | Putative Function | Substrate(s) | Product(s) in vitro | Reference(s) |

|---|---|---|---|---|

| PECPS | Diarylpentanoid Synthase | Dihydro-cinnamoyl-CoA analogues, Malonyl-CoA | Diarylpentanoid (C6-C5-C6 scaffold) | bohrium.com, nih.gov |

| AsPKS3 | Polyketide Synthase | N-methylanthraniloyl-CoA, p-coumaroyl-CoA | 4-hydroxy-N-methyl-2(1H)-quinolone, p-hydroxybenzalacetone | bohrium.com |

| AsPKS4 | Polyketide Synthase | N-methylanthraniloyl-CoA, p-coumaroyl-CoA | 4-hydroxy-N-methyl-2(1H)-quinolone, p-hydroxybenzalacetone, pyrones | bohrium.com |

| AsPKS5 | Polyketide Synthase | N-methylanthraniloyl-CoA, p-coumaroyl-CoA | 4-hydroxy-N-methyl-2(1H)-quinolone, p-hydroxybenzalacetone, pyrones | bohrium.com |

| AsPKS1 | Polyketide Synthase | Not fully determined | May contribute to PEC biosynthesis | mdpi.com |

The biosynthesis of the PEC skeleton proceeds via the condensation of a starter CoA ester with multiple units of malonyl-CoA as the extender. mdpi.comuregina.ca For PECs, the starter molecule is typically a dihydro-cinnamoyl-CoA analogue, derived from the phenylpropanoid pathway. mdpi.comencyclopedia.pub The enzyme PECPS catalyzes the condensation of this starter unit with two molecules of malonyl-CoA to form the key diarylpentanoid intermediate. bohrium.com

A proposed key step involves the condensation of dihydro-cinnamoyl-CoA analogues and malonyl-CoA with a benzoyl-CoA derivative (e.g., 2-hydroxy-benzoyl-CoA) to produce the 2-(2-phenylethyl)chromone scaffold. mdpi.com Variations in the starter unit, such as 4-coumaroyl-CoA or caffeoyl-CoA, could also contribute to the structural diversity of the resulting PECs. mdpi.comencyclopedia.pub This condensation reaction, catalyzed by a Type III PKS, is the central mechanism for assembling the carbon backbone of these natural products. researchgate.netmdpi.com

Following the initial polyketide chain extension, the linear intermediate must undergo cyclization to form the characteristic chromone ring system. While the precise enzymes (cyclases) involved in PEC formation are not fully elucidated, the mechanism is believed to be an intramolecular Claisen condensation. mdpi.comnih.gov This reaction, common in polyketide biosynthesis, involves the cyclization of a linear tetraketide intermediate to form the aromatic ring. nih.govnih.gov

In the broader context of natural product biosynthesis, several mechanisms for forming five-membered oxygen heterocycles like tetrahydrofuran (B95107) have been proposed. These include:

Intramolecular Cycloetherification: This common strategy involves the ring closure of a diol, often activated as a mesylate or through acid catalysis, to form the tetrahydrofuran ring via an intramolecular C-O bond formation. rsc.orgrsc.orgacs.org

Radical Cyclization: Radical intermediates can undergo cyclization to form ring structures. diva-portal.orgnumberanalytics.com This can be initiated by various reagents and has been utilized in the synthesis of tetrahydrofuran derivatives. diva-portal.org

Rearrangement of Peroxides: In some marine natural products, it has been discovered that the base-catalyzed rearrangement of 1,2-dioxane (B1202867) motifs can lead to the formation of tetrahydrofuran rings through epoxide intermediates. rsc.org These established cyclization routes in other natural product families provide plausible models for how the tetrahydrofuran ring in THPECs might be formed from a suitable acyclic or heterocyclic precursor. rsc.orgrsc.org

Precursor Incorporation and Metabolic Transformation Studies

The elucidation of biosynthetic pathways heavily relies on precursor feeding and metabolic studies. In the investigation of PEC biosynthesis, substrate-feeding experiments with putative precursors in A. sinensis cell cultures have demonstrated an increased accumulation of PECs, confirming the role of these precursors. bohrium.com Furthermore, the use of fluorine-labeled substrates in biotransformation experiments has helped to trace the incorporation of precursors and solidify the identity of the C6-C5-C6 diarylpentanoid as the common precursor. bohrium.com

Metabolic profiling of agarwood over different induction times reveals a dynamic process of accumulation and chemical transformation. frontiersin.orgnih.govmdpi.com Studies monitoring agarwood formation for up to a year show that different types of PECs appear at different stages. frontiersin.orgnih.gov For instance, simpler PECs are detected early, while more complex derivatives with specific hydroxyl or methoxy (B1213986) substitutions appear later in the process. frontiersin.org This suggests a network of metabolic transformations where initial PEC scaffolds are subsequently modified by enzymes like hydroxylases and O-methyltransferases (OMTs) to create the vast diversity of structures observed in nature. mdpi.commdpi.com The content of THPECs, which contain the tetrahydrofuran moiety, has been observed to increase steadily after the initial months of agarwood formation, indicating they are likely products of the metabolic transformation of other PEC types, such as flindersia type 2-(2-phenylethyl)chromones (FTPECs). frontiersin.orgnih.gov

Table 2: Evidence from Precursor and Metabolic Studies

| Study Type | Finding | Implication | Reference(s) |

|---|---|---|---|

| Substrate-Feeding | Feeding putative precursors to A. sinensis cells increased PEC accumulation. | Confirms the role of the fed compounds as intermediates in the biosynthetic pathway. | bohrium.com |

| Labeled Substrate | Biotransformation with fluorine-labeled substrate confirmed the C6-C5-C6 diarylpentanoid scaffold. | Provides direct evidence for the common precursor of PECs. | bohrium.com |

| Metabolic Profiling | The relative content and types of PECs change over the course of agarwood induction. | Demonstrates ongoing metabolic transformation and interconversion between different PEC structures. | mdpi.com, frontiersin.org, nih.gov |

| Gene Expression | Knockdown of PECPS expression in A. sinensis calli led to a decrease in PEC content. | Confirms the essential role of the PECPS enzyme in the biosynthesis of PECs. | bohrium.com |

Speculative Biogenesis of the Tetrahydrofuran Ring within Complex Natural Products

The direct enzymatic pathway for the formation of the 5,6,7,8-tetrahydrofuran ring in THPECs from their aromatic chromone precursors has not yet been fully characterized. However, based on metabolic data and known biochemical reactions, it is speculated that this occurs via a reduction or saturation of the A-ring of a pre-existing PEC molecule. frontiersin.orgmdpi.com Recent studies suggest that FTPECs are likely precursors to THPECs, implying a reductive transformation. mdpi.com This conversion would likely be catalyzed by one or more reductase enzymes. mdpi.com

In the broader field of natural product biosynthesis, tetrahydrofuran rings are common motifs, and their formation is understood in several contexts. nih.govresearchgate.net These established pathways offer speculative models for how the tetrahydrofuran ring in THPECs could be formed:

Oxidative Coupling and Cyclization: In the biosynthesis of tetrahydrofuran lignans (B1203133), radical intermediates are generated via oxidation and couple to form a quinone methide, which then undergoes cyclization to form the heterocyclic ring. rsc.org A similar oxidative process followed by cyclization and subsequent reduction could be a plausible, though speculative, route in agarwood.

Epoxidation and Ring Closure: The transformation of other PECs, such as those with epoxidated chromone moieties, could potentially lead to THPECs through rearrangement and reduction steps. mdpi.com The interconversion between different PEC types, including oxido- and flindersia-types, is known to occur. frontiersin.org

Intramolecular C-O Bond Formation: A common route to tetrahydrofurans involves the intramolecular cyclization of a 1,4-diol. acs.org If a PEC precursor were to be di-hydroxylated at appropriate positions on the A-ring, a subsequent enzyme-catalyzed dehydration and cyclization could form the tetrahydrofuran ring.

These speculative routes, drawn from analogous systems, provide a foundation for future research aimed at identifying the specific reductases, cyclases, or other enzymes responsible for converting aromatic PECs into their tetrahydrofuran-containing derivatives in Aquilaria species.

Design and Synthesis of 2 2 Phenylethyl Tetrahydrofuran Derivatives and Analogues for Structure Activity Relationship Studies

Synthesis of Functionalized Tetrahydrofuran (B95107) Scaffolds Bearing Phenylethyl Moieties

The construction of the core 2-(2-phenylethyl)tetrahydrofuran scaffold is a critical first step in the synthesis of its derivatives. Various synthetic routes have been developed to achieve this, often focusing on stereoselective methods to control the spatial arrangement of the substituents, which is crucial for biological activity.

One common approach involves the cyclization of γ-hydroxy alkenes. For instance, a palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step, leading to substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Another strategy utilizes the intramolecular hydroalkoxylation of hydroxyalkenes, catalyzed by lanthanide triflates, to yield five- and six-membered oxygen heterocycles. organic-chemistry.org

Furthermore, the synthesis of functionalized tetrahydrofuran rings can be achieved through various methods, including the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) to produce tetrahydrofuran and tetrahydropyran (B127337) derivatives with high yield and stereoselectivity. organic-chemistry.org The use of a Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing a pathway to five- and six-membered cyclic ethers. organic-chemistry.org

The phenylethyl moiety is often introduced through coupling reactions. For example, a chiral diketiminate ligand, bis-N,N′-(2-phenylethyl)-2,4-diiminopentane, has been synthesized in a one-step reaction from a chiral amine and acetylacetone, showcasing a straightforward method to incorporate the phenylethyl group. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-catalyzed cyclization | Palladium catalyst | Forms C-C and C-O bonds simultaneously, high diastereoselectivity | organic-chemistry.org |

| Intramolecular hydroalkoxylation | Lanthanide triflates | Effective for forming five- and six-membered oxygen heterocycles | organic-chemistry.org |

| Cyclization of diols | Cerium ammonium nitrate | High yield and stereoselectivity | organic-chemistry.org |

| Intramolecular hydroalkoxylation | Cu(I)-Xantphos | Catalyzes reaction of unactivated terminal alkenes | organic-chemistry.org |

Derivatization Strategies for Enhancing Molecular Complexity

Once the basic this compound scaffold is in hand, a multitude of derivatization strategies can be employed to create a library of compounds with diverse functionalities. These modifications are crucial for exploring the SAR and identifying key structural features responsible for biological activity.

Modifications on the Phenylethyl Moiety

The phenylethyl portion of the molecule offers numerous sites for modification. The aromatic ring can be substituted with a wide array of functional groups, including halogens, alkyl, alkoxy, and nitro groups, to probe the effects of electronics and sterics on activity. These substitutions can be introduced either on the starting materials before the scaffold is assembled or on the final molecule through standard aromatic substitution reactions.

For instance, the biosynthesis of 2-(2-phenylethyl)chromones, which share the phenylethyl feature, involves hydroxylation and methylation of the phenyl ring, suggesting that similar modifications could be synthetically accessible and biologically relevant for this compound derivatives. mdpi.com

Functionalization of the Tetrahydrofuran Ring

The tetrahydrofuran ring itself can be functionalized to introduce additional points of diversity. The ring can be opened and re-closed to introduce heteroatoms or different ring sizes. nih.gov For example, Tf2O has been used to promote regioselective ring-opening of tetrahydrofuran, allowing for the introduction of various nucleophiles. nih.gov

Furthermore, methods for the direct functionalization of the tetrahydrofuran ring are available. A three-step strategy involving ring opening of 2,5-dimethylfuran (B142691) to 2,5-hexanedione, followed by aldol (B89426) condensation and hydrogenation-cyclization, allows for the generation of alkylated tetrahydrofurans. rsc.org Enantioselective synthesis strategies have also been developed to control the stereochemistry at the 2- and 5-positions of the tetrahydrofuran scaffold. chemistryviews.org

Formation of Conjugates and Hybrid Molecules

To explore new regions of chemical space and potentially combine the activities of different pharmacophores, this compound can be conjugated with other molecules to form hybrid compounds. This strategy has been successfully employed in drug discovery to create molecules with improved properties.

For example, hybrid molecules have been synthesized by linking a β-lactam ring to other bioactive heterocycles. mdpi.com Similarly, isatin–chalcone hybrids have been designed and synthesized, demonstrating the feasibility of creating complex molecules from distinct building blocks. mdpi.com The synthesis of piperlongumine (B1678438) and HDAC inhibitor hybrids further illustrates the potential of this approach to generate novel therapeutic candidates. nih.gov The synthesis of caffeine-1,2,3-triazolyl hybrid molecules also highlights the modular nature of this strategy. rsc.org

| Strategy | Example Modification/Conjugate | Potential Outcome | Reference |

|---|---|---|---|

| Phenylethyl Moiety Modification | Hydroxylation, Methylation | Altered electronic and steric properties | mdpi.com |

| Tetrahydrofuran Ring Functionalization | Ring-opening and re-closing with different nucleophiles | Introduction of new functional groups and ring systems | nih.gov |

| Hybrid Molecule Formation | Conjugation with β-lactams, isatins, or HDAC inhibitors | Synergistic biological activity, improved pharmacokinetic properties | mdpi.commdpi.comnih.gov |

Library Synthesis and High-Throughput Screening Considerations

To efficiently explore the SAR of this compound derivatives, the synthesis of a diverse library of compounds is often necessary. This requires robust and efficient synthetic methods that can be easily adapted to produce a large number of analogues. Automated synthesis platforms can significantly accelerate this process. d-nb.info

Once a library of compounds has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity. HTS assays are designed to be fast, reliable, and scalable, allowing for the testing of thousands of compounds in a short period. For example, HTS has been used to identify small molecule inhibitors of heparin-induced tau fibril formation, a process relevant to Alzheimer's disease. nih.gov Similarly, HTS was instrumental in the discovery of a GPR88 agonist, which was then optimized through hit-to-lead chemistry. nih.gov The data from HTS, combined with the structural information of the tested compounds, provides the foundation for building a comprehensive SAR model.

Rational Design of Analogues based on Mechanistic Insights

While library synthesis and HTS are powerful tools for lead discovery, a more targeted approach to analogue design can be guided by mechanistic insights into the biological target. If the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This information can then be used to design new compounds with improved binding affinity and selectivity.

For example, in the development of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives were designed to promote specific hydrogen bonding and van der Waals interactions within the active site. rsc.org X-ray crystallography of an inhibitor-bound protease provided crucial insights for further design. rsc.org Similarly, molecular docking and molecular dynamics simulations were used to understand the binding of chromone (B188151) derivatives to acetylcholinesterase, a key target in Alzheimer's disease. nih.gov This rational design approach, which integrates structural biology and computational chemistry with synthetic chemistry, is a powerful strategy for optimizing lead compounds and developing new drugs.

Advanced Spectroscopic Characterization and Structural Elucidation of the 2 2 Phenylethyl Tetrahydrofuran Motif

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-Dimensional (¹H and ¹³C) NMR for Core Structure Confirmation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the core structure of 2-(2-phenylethyl)tetrahydrofuran.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the this compound moiety, characteristic signals include:

Aromatic protons of the phenyl group, typically appearing in the range of δ 7.1-7.3 ppm. orgchemboulder.com

Protons of the ethyl bridge, which present as multiplets.

Protons within the tetrahydrofuran (B95107) ring, with distinct chemical shifts depending on their position relative to the oxygen atom and the phenylethyl substituent. hmdb.cachemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for the this compound structure include:

Signals for the aromatic carbons of the phenyl ring.

Resonances for the carbons of the ethyl group.

Distinct signals for the carbons of the tetrahydrofuran ring, with the carbon attached to the oxygen (C2 and C5) appearing at a lower field. researchgate.nethmdb.ca

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Ring | 7.1-7.3 (m) | 125.0-142.0 |

| Ethyl Bridge | 1.6-2.8 (m) | 30.0-40.0 |

| Tetrahydrofuran Ring | 1.8-4.0 (m) | 25.0-70.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns on the core structure.

Two-Dimensional (COSY, HMQC, HMBC, ROESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the this compound motif, COSY spectra would show correlations between the protons of the ethyl bridge and the adjacent protons on the tetrahydrofuran and phenyl rings. mdpi.comyoutube.comyoutube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s). nih.govmdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. ROESY is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the tetrahydrofuran ring. mdpi.comhuji.ac.ilcuni.czresearchgate.net For example, a ROESY correlation between a proton on the phenylethyl group and a proton on the tetrahydrofuran ring would indicate their spatial proximity. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

HRESIMS is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. mdpi.comnih.govmdpi.com This allows for the confident determination of the molecular formula by comparing the experimental mass to calculated values for potential formulas. mdpi.comhuji.ac.ilnih.gov For this compound, HRESIMS would confirm its elemental composition of C₁₂H₁₆O.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-ESI-QTOF-MS) for Analysis of Complex Mixtures

When this compound is part of a complex mixture, such as a natural product extract, UPLC-ESI-QTOF-MS is an invaluable analytical tool. mdpi.comresearchgate.netnih.gov UPLC provides high-resolution separation of the components in the mixture before they are introduced into the mass spectrometer. mdpi.comnih.govmdpi.com The ESI source gently ionizes the molecules, and the QTOF mass analyzer provides high-resolution mass data, enabling the identification of individual components, including isomers of this compound and related compounds. mdpi.comnih.govdtu.dk

Fragmentation Pathway Analysis in Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. nih.govlibretexts.orgwvu.edu For protonated this compound, common fragmentation pathways observed in tandem MS experiments include:

Cleavage of the bond between the ethyl bridge and the tetrahydrofuran ring.

Loss of water from the tetrahydrofuran ring.

Fragmentation of the phenyl group.

Analysis of these fragmentation pathways provides further confirmation of the proposed structure. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups within the this compound structure.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. msu.edu For the this compound motif, key IR absorptions include:

C-H Stretching: Alkanes, present in the tetrahydrofuran ring and the ethyl chain, show C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz The aromatic phenyl group exhibits C-H stretching vibrations at slightly higher frequencies, typically between 3100-3000 cm⁻¹. vscht.cz

C-O-C Stretching: The ether linkage within the tetrahydrofuran ring is characterized by a strong C-O-C stretching band, which is a key indicator of the tetrahydrofuran structure.

Aromatic C=C Stretching: The phenyl group displays characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

The IR spectrum of the parent compound, tetrahydrofuran (THF), shows characteristic absorptions that can be compared to those of its derivatives. nist.govresearchgate.net

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Phenyl Group | Aromatic C-H Stretch | 3100-3000 |

| Alkyl Groups | Aliphatic C-H Stretch | < 3000 |

| Phenyl Group | Aromatic C=C Stretch | 1600-1400 |

| Tetrahydrofuran Ring | C-O-C Stretch | Strong, characteristic band |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound motif contains a phenyl group, which is a chromophore that absorbs UV light. The tetrahydrofuran ring itself does not significantly absorb in the standard UV-Vis range. nist.gov

The UV spectrum of compounds containing the this compound motif will be dominated by the absorptions of the phenyl group. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and any substituents on the phenyl ring. researchgate.net While THF itself has a UV cutoff around 212-215 nm, the presence of stabilizers can increase background absorbance. waters.com

Chiral Analysis and Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

The this compound molecule contains a chiral center at the C2 position of the tetrahydrofuran ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the absolute configuration of these enantiomers is crucial, as different stereoisomers can exhibit different biological activities.

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. nih.govwikipedia.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Enantiomers will produce mirror-image ECD spectra. researchgate.net

The process typically involves:

Experimental Measurement: The ECD spectrum of the chiral compound is recorded.

Computational Modeling: The ECD spectra for both possible enantiomers (R and S) are calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

Comparison: The experimental ECD spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the assignment of the absolute configuration. mdpi.comresearchgate.net

This combined experimental and computational approach has been successfully used to determine the absolute configurations of complex natural products containing the 2-(2-phenylethyl)chromone (B1200894) moiety, which is structurally related to this compound. mdpi.comresearchgate.net

Advanced Chromatographic Separation Techniques (e.g., Two-Dimensional Liquid Chromatography)

The separation and purification of this compound and its derivatives often require advanced chromatographic techniques, especially when dealing with complex mixtures or closely related stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and mobile phase is critical for achieving good resolution. For instance, Chiralpak columns are often used for the chiral separation of related heterocyclic compounds. semanticscholar.orgrsc.org

Two-Dimensional Liquid Chromatography (2D-LC):

For highly complex samples containing numerous components, one-dimensional LC may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) offers a significant increase in peak capacity by subjecting the sample to two independent separation mechanisms. researchgate.netresearchgate.netmdpi.com

In a typical 2D-LC setup:

First Dimension (¹D): The sample is first separated on one column.

Second Dimension (²D): Fractions from the first dimension are automatically transferred to a second column with a different stationary phase for further separation. mdpi.com

Offline 2D-LC, where fractions from the first dimension are collected and then injected into the second dimension, has been effectively used to characterize minor 2-(2-phenylethyl)chromone oligomers from natural sources. nih.govnih.gov This powerful technique, often coupled with mass spectrometry, allows for the in-depth analysis and identification of compounds present at low concentrations. nih.govnih.gov The use of solvents like tetrahydrofuran in advanced polymer chromatography systems demonstrates the compatibility of this solvent with modern chromatographic techniques. lcms.czwaters.com

Computational Chemistry Approaches for Investigating the 2 2 Phenylethyl Tetrahydrofuran Structural Framework

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for systems with a moderate number of atoms. researchgate.net For the 2-(2-phenylethyl)tetrahydrofuran framework, DFT calculations are employed to determine optimized molecular geometries, molecular electrostatic potentials, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, DFT allows for the calculation of various chemical descriptors, including electronegativity, chemical hardness, and electrophilicity, which provide quantitative measures of reactivity. researchgate.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets in Organic Molecule Analysis

| Method Type | Examples | Typical Application |

| Functionals | B3LYP, M06-2X, PBE0, wb97xd | Geometry Optimization, Energy Calculations, Electronic Properties |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), DGDZVP, TZVP | Defines the set of functions used to build molecular orbitals |

| Solvent Models | PCM, SMD | Simulates the effect of a solvent on the molecule's properties |

This table summarizes common methods used in DFT calculations for organic molecules, providing examples of their applications.

Molecular Dynamics Simulations for Conformational Analysis

The this compound molecule possesses significant conformational flexibility due to its rotatable bonds in the phenylethyl side chain and the puckering of the tetrahydrofuran (B95107) ring. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time. rsc.org

MD simulations model the atomic motions of a system by integrating Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation evolves. rsc.org These simulations are instrumental in identifying low-energy conformers, understanding the dynamics of conformational changes, and analyzing the influence of the solvent environment. escholarship.orgnih.gov For example, MD simulations have been used to study the packing geometry of peptoid nanosheets containing N-(2-phenylethyl)glycine, highlighting how side-chain conformations influence crystal structure. escholarship.org

In the context of the tetrahydrofuran moiety, MD simulations can elucidate its interaction with solvent molecules like water, which is crucial for understanding its behavior in aqueous environments. rsc.orgnih.gov Advanced techniques such as Replica Exchange with Solute Tempering (REST) and umbrella sampling can be employed to enhance the sampling of the conformational space and to calculate the free energy profiles of specific molecular motions. nih.gov The insights gained from MD are vital for a comprehensive understanding of the molecule's three-dimensional structure and its relationship to physical and biological properties.

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Example Software |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | MFTOID, GROMOS |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature) |

| Simulation Time | The total duration of the simulation, which needs to be long enough to sample relevant motions. | Nanoseconds (ns) to Microseconds (µs) |

| Software Package | The program used to run the simulations. | NAMD, GROMACS, PLUMED |

This table outlines essential parameters and tools used when setting up and running MD simulations for conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a molecule like this compound, QSAR can be a valuable tool to predict its potential biological effects and to guide the design of new derivatives with enhanced activity.

The fundamental principle of QSAR is to find a mathematical model that links molecular descriptors—numerical values that quantify a molecule's physicochemical properties—to an observed biological response. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, often derived from DFT calculations, include properties like the HOMO-LUMO energy gap, dipole moment, and electrophilicity index. researchgate.net

In studies of related compounds, such as N6-(2-phenylethyl)adenosine derivatives, QSAR models have been successfully developed to complement homology models of receptor binding sites. nih.gov The development of a robust QSAR model typically involves selecting a training set of molecules with known activities, calculating relevant descriptors, building a mathematical model using techniques like multiple linear regression, and validating the model's predictive power with a separate test set. researchgate.net Such models can provide crucial insights into which structural features of the this compound framework are most important for a given biological activity. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly DFT, provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition state structures that connect them. researchgate.net This allows for the calculation of activation energies (ΔG≠), which are critical for understanding reaction rates and selectivity. beilstein-journals.org

For the this compound framework, these methods can be used to investigate its synthesis or its subsequent reactions. For example, computational studies on the formation of related carbamates in a tetrahydrofuran solvent have used DFT to propose detailed mechanistic pathways, including ligand dissociation, intermediate formation, and catalyst regeneration. mdpi.com Similarly, investigations into Michael addition reactions in tetrahydrofuran have employed DFT to calculate activation barriers for different stereochemical outcomes, explaining experimentally observed selectivities. beilstein-journals.org

The process involves locating the geometries of all stationary points along a proposed reaction coordinate and confirming transition states by identifying the single imaginary frequency corresponding to the reaction path. researchgate.net By comparing the energy barriers of competing pathways, a preferred mechanism can be determined. mdpi.comresearchgate.net These computational insights are often inaccessible through experiment alone and are vital for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Table 3: Example of Calculated Activation Energies in Mechanistic Studies

| Reaction Type | System | Computational Level | Calculated Activation Energy (kcal/mol) | Reference |

| Michael Addition | Guanidine-thiourea catalyst in THF | B3PW91/6-31G(d) | +7.3 to +14.1 | beilstein-journals.org |

| Carbamate Formation | Pd-catalyzed synthesis in THF | DFT | 182.7 (for a key transformation) | mdpi.com |

| Cyclization | Tripeptides with THF amino acids | B3LYP/6-31G(d,p) | Varies by pathway | researchgate.net |

This table presents examples from the literature where computational methods were used to calculate activation energies for different reactions, demonstrating the approach's utility in mechanistic elucidation.

Prediction of Spectroscopic Properties (e.g., ECD Calculations)

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful complement to experimental measurements for structure elucidation. For chiral molecules like this compound, the prediction of Electronic Circular Dichroism (ECD) spectra is particularly valuable for determining the absolute configuration of stereocenters. mdpi.comresearchgate.net

The methodology involves first performing a conformational search of the molecule to identify all significant low-energy conformers. researchgate.net Then, for each conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). otka-palyazat.hu The final, predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all individual conformers. nih.gov

This predicted spectrum is then compared with the experimentally measured ECD spectrum. A good match between the two provides strong evidence for the assigned absolute configuration. nih.govmdpi.com This combined experimental and computational approach has become a standard and reliable method for assigning the stereochemistry of complex natural products and other chiral molecules containing moieties like the tetrahydrofuran ring. acs.orgmdpi.com Beyond ECD, computational methods can also predict other spectroscopic properties, such as NMR chemical shifts, which further aids in the complete and unambiguous structural assignment of the molecule. acs.orgnih.gov

Table 4: General Workflow for ECD-Based Configurational Assignment

| Step | Description | Computational Method/Tool |

| 1. Conformational Search | Generation of a comprehensive set of possible conformer geometries. | Molecular Mechanics (MM), CREST |

| 2. Geometry Optimization | Optimization of each conformer's geometry to find its minimum energy structure. | Density Functional Theory (DFT) |

| 3. Excitation Energy Calculation | Calculation of electronic transitions for each optimized conformer. | Time-Dependent DFT (TD-DFT) |

| 4. Spectral Averaging | Boltzmann-weighting of individual conformer spectra based on their relative free energies. | Standard statistical formulas |

| 5. Comparison | Visual and/or quantitative comparison of the final computed spectrum with the experimental spectrum. | Spectral analysis software |

This table outlines the typical computational workflow used to predict an ECD spectrum for the purpose of determining a molecule's absolute configuration.

In Vitro Biological Activities and Molecular Mechanistic Studies of Compounds Bearing the 2 2 Phenylethyl Tetrahydrofuran Motif

Antiproliferative Effects on Cancer Cell Lines (In Vitro Models)

Molecular Targets Involved in Antiproliferative Mechanisms

The antiproliferative activity of certain tetrahydrofuran (B95107) analogues has been linked to their interaction with key components of the cellular machinery, specifically the splicing factor 3B subunit 1 (SF3B1). nih.govgenecards.orgnih.gov SF3B1 is a core protein of the spliceosome, the complex responsible for intron removal from pre-messenger RNA (pre-mRNA). genecards.orgnih.govchemrxiv.org Modulation of the spliceosome's function can lead to aberrant splicing, production of non-functional proteins, and ultimately, cell death, making it an attractive target for anticancer therapies. nih.govacs.orgresearchgate.net

One notable example is a tetrahydrofuran analogue of the natural product FR901464. nih.gov FR901464 and its analogues, such as meayamycins, are potent anticancer agents that bind to SF3B1 and another spliceosome component, PHF5A. nih.govnih.govacs.org While the natural product and its more potent synthetic analogues typically feature a tetrahydropyran (B127337) ring, a serendipitously synthesized tetrahydrofuran analogue demonstrated that the five-membered ring system can still exhibit antiproliferative activity, albeit at a reduced potency. nih.gov

Growth inhibition assays on human colon cancer cell lines (HCT-116, LS174T) and a human lung cancer cell line (A549) revealed that the tetrahydrofuran analogue had GI₅₀ values in the low micromolar range. nih.gov This was approximately three orders of magnitude less potent than meayamycin, a highly active tetrahydropyran-containing analogue. nih.gov The reduced activity is thought to be due to the altered geometry of the tetrahydrofuran ring, which may not position the reactive epoxide group optimally for covalent binding to the spliceosome. nih.gov

Table 1: Antiproliferative Activity of a Tetrahydrofuran Analogue

Neuroprotective Effects (In Vitro Models)

Protection Against Oxidative Stress-Induced Apoptosis

Compounds featuring the tetrahydrofuran motif have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, a key pathological process in many neurodegenerative diseases. nih.govfrontiersin.org In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated the neuroprotective potential of these compounds against insults like hydrogen peroxide (H₂O₂). otka-palyazat.hunih.govmdpi.com

For instance, certain tetrahydrofuran lignans (B1203133) have been shown to possess protective capabilities against H₂O₂-induced damage in SH-SY5Y cells. researchgate.net Treatment with H₂O₂ typically leads to a decrease in cell viability, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis. frontiersin.orgnih.govmdpi.com Pre-treatment with specific tetrahydrofuran derivatives has been observed to mitigate these effects. otka-palyazat.humdpi.com Some compounds have been shown to significantly attenuate H₂O₂-induced apoptotic changes and cell death in SH-SY5Y cells. otka-palyazat.hu

The mechanism of this neuroprotection often involves the modulation of intracellular signaling pathways and the reduction of oxidative stress. frontiersin.orgmdpi.com For example, some compounds protect SH-SY5Y cells from H₂O₂-induced oxidative damage by activating signaling pathways like the PI3K/MEK1/2/ERK1/2 pathway. nih.gov This activation can lead to an increase in the activity of antioxidant enzymes and a reduction in apoptosis. nih.govmdpi.com

Antioxidant Activities (In Vitro Assays)

The 2-(2-phenylethyl)tetrahydrofuran scaffold is a constituent of various natural and synthetic compounds that exhibit significant antioxidant properties in in vitro assays. nih.govnih.gov These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidized species. nih.govresearchgate.net

Commonly used in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the thiobarbituric acid (TBA) method. nih.gov For example, 2-(phenylselenomethyl)tetrahydrofuran has been investigated for its antioxidant influence. nih.gov Studies have shown that such compounds can decrease oxidative stress by reducing the levels of superoxide (B77818) anion radicals. nih.gov They can also enhance the endogenous antioxidant capacity of cells by increasing the concentration of glutathione (B108866) (GSH). nih.gov

The antioxidant activity of these compounds is often attributed to the presence of phenolic and flavonoid moieties, which can donate hydrogen atoms or electrons to neutralize free radicals. nih.gov The reducing power of a compound, often determined by its ability to reduce Fe³⁺ to Fe²⁺, is another indicator of its antioxidant potential. nih.gov

Alpha-Glucosidase and Acetylcholinesterase Inhibitory Effects (In Vitro Assays)

Derivatives of 2-(2-phenylethyl)chromone (B1200894), which can be considered related to the this compound motif, have been identified as potent inhibitors of α-glucosidase and acetylcholinesterase (AChE) in vitro. nih.govnih.govresearchgate.netnih.govnih.gov

Alpha-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govd-nb.infojppres.com Several sesquiterpenoids and 2-(2-phenylethyl)chromones isolated from agarwood have demonstrated significant α-glucosidase inhibitory activity. nih.govnih.gov In some cases, the inhibitory potency of these compounds, as measured by their IC₅₀ values, has been found to be greater than that of the standard drug, acarbose. nih.govnih.gov Kinetic studies have revealed that some of these compounds act as uncompetitive inhibitors of α-glucosidase. nih.govnih.gov

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, and its inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. nih.govnih.govmdpi.com A number of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones have exhibited inhibitory activity against AChE. nih.gov The percentage of inhibition can vary depending on the specific substitutions on the chromone (B188151) core. researchgate.netnih.gov For instance, certain tetrahydrochromones have shown inhibition percentages ranging from 17.5% to 47.9% when tested at a concentration of 50 μg/mL. nih.gov

Table 2: Enzyme Inhibitory Activities of Related Compounds

Potential in Stem Cell Research

The this compound motif and its derivatives are also gaining attention for their potential applications in stem cell research. thieme-connect.comresearchgate.netd-nb.info For instance, the γ-lactone carboxylic acid, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, has been noted for its potential significance in this field. thieme-connect.comresearchgate.net While the specific mechanisms are still under investigation, the ability of certain small molecules to influence stem cell fate, such as proliferation and differentiation, is an area of active research. d-nb.info

Research Applications of 2 2 Phenylethyl Tetrahydrofuran and Its Structural Analogues in Chemical Science

Role as Synthetic Intermediates and Chiral Building Blocks

The tetrahydrofuran (B95107) (THF) ring is a structural motif present in a diverse range of natural products. Consequently, synthetic strategies to create substituted tetrahydrofurans are of significant interest to organic chemists. The 2-(2-phenylethyl)tetrahydrofuran scaffold serves as a valuable intermediate in the construction of more complex molecules.

Palladium-catalyzed reactions, for instance, have been developed for the stereoselective synthesis of 2,1′-disubstituted tetrahydrofurans from γ-hydroxy internal alkenes and aryl bromides. nih.gov These methods form both a carbon-oxygen and a carbon-carbon bond in a single step, offering an efficient route to these structures. nih.gov While these reactions can produce the desired tetrahydrofuran derivatives with good yields, they sometimes result in mixtures of diastereomers. nih.gov

The utility of the tetrahydrofuran core extends to its use as a chiral building block, which is crucial for the synthesis of enantiomerically pure natural products and bioactive compounds. nottingham.ac.uk For example, stereoselective syntheses starting from readily available chiral precursors can lead to specific isomers of complex molecules. The synthesis of muscarine, a natural alkaloid, and its analogues has been achieved through the cyclisation of a (Z)-γ-hydroxy-δ-alkenoate, demonstrating the versatility of tetrahydrofuran-based synthetic strategies. nottingham.ac.uk Similarly, the synthesis of various natural products, such as the sesquiterpene hernandulcin, involves the reduction of epoxide precursors with reagents like lithium aluminium hydride (LiAlH₄) in a THF solvent to yield key diol intermediates. beilstein-journals.org

Application in the Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and identifying therapeutic targets. The development of these molecules, such as those used in Positron Emission Tomography (PET), often involves the synthesis of complex organic structures where specific scaffolds are required.

While direct application of this compound in currently established PET probes is not prominent, its structural elements are relevant. PET probes are designed to bind to specific targets like enzymes or receptors in the body. For instance, the development of PET tracers for imaging opioid receptors has utilized the phenethyl orvinol (PEO) structural motif. mdpi.com The synthesis of these tracers involves multi-step processes where precursors are functionalized for radiofluorination. mdpi.com

Furthermore, the synthesis of PET probes targeting other biological systems, such as the bromodomain and extra-terminal (BET) proteins, involves multi-step reactions often carried out in a tetrahydrofuran (THF) solvent. mdpi.com For example, the synthesis of a precursor for a BET-targeting probe involved a methylation reaction using sodium hydride in THF. mdpi.com These examples highlight the importance of the phenylethyl group and the THF solvent in the synthesis of sophisticated molecular probes for biomedical imaging and research. mdpi.commdpi.com

Contribution to the Understanding of Structure-Activity Relationships in Natural Products

A significant area where the 2-(2-phenylethyl) moiety is crucial is in the study of chromones isolated from agarwood, the resinous heartwood of Aquilaria species. nih.govmagtechjournal.comresearchgate.net 2-(2-Phenylethyl)chromones are considered key bioactive components of agarwood and are responsible for many of its medicinal properties. nih.govmdpi.com These compounds exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. nih.govmagtechjournal.comresearchgate.net

The structural diversity of these natural products allows for detailed structure-activity relationship (SAR) studies. Researchers have classified these compounds into different types, such as flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type), based on their core structures. mdpi.com SAR studies have revealed that specific substitutions on the chromone (B188151) and phenylethyl rings are critical for their biological functions. For example, the antitumor cytotoxicity of certain derivatives depends on the methoxylation at C-7 and hydroxylation at C-8. mdpi.com The accumulation and transformation of different types of chromones, including 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, during the formation of agarwood provide a natural library for studying how structural modifications affect bioactivity. researchgate.netfrontiersin.org

Table 1: Bioactivities of 2-(2-Phenylethyl)chromone (B1200894) Analogs from Agarwood

| Compound Type | Key Structural Feature | Reported Biological Activities | Citation |

| Flindersiachromone (FDC-type) | Basic chromone backbone | Acetylcholinesterase inhibition, anti-inflammatory | mdpi.com |

| Agarotetrolchromone (ATC-type) | Tetrahydro- and dihydroxy- substitutions | Antitumor cytotoxicity (dependent on C-7/C-8 oxygenation) | mdpi.com |

| Oxidoagarochromone (OAC-type) | Oxiranyl groups on the A-ring | Least explored subclass | mdpi.com |

| Dimeric Derivatives | Two chromone units linked together | Cytotoxic activity against human cancer cell lines | researchgate.net |

Potential in Materials Science Research (e.g., as scaffolds for functional polymers or materials)

The tetrahydrofuran (THF) ring is not only a key structural unit in natural products but also serves as a monomer for polymerization. Polytetrahydrofuran (PTHF) is a versatile polyether used in the production of adhesives, elastomers, and biomedical materials. mdpi.comwikipedia.org However, a major limitation of standard PTHF is the absence of functional groups along the polymer backbone, which restricts the ability to tune the material's properties. mdpi.com

Research has focused on creating functionalized PTHF derivatives to overcome this limitation. One approach involves the synthesis of unsaturated polytetrahydrofuran (UPTHF) through the condensation polymerization of monomers like cis-2-butene-1,4-diol. mdpi.com This introduces double bonds into the polymer backbone, which can then be modified using "click" chemistry, such as a thiol-ene reaction, to attach various functional groups (e.g., hydroxyl, carboxyl). mdpi.com These modifications can significantly alter the thermal properties of the resulting polymer. mdpi.com

Furthermore, tetrahydrofuran derivatives can be used as plasticizers. Specific diether derivatives of 2,5-di(hydroxymethyl)tetrahydrofuran, for instance, are components of plasticizer compositions for thermoplastic polymers. google.com While the direct use of this compound in materials science is not widely documented, the established chemistry of the THF scaffold suggests its potential as a building block for creating functional polymers with tailored properties, potentially incorporating aromatic functionalities from the phenylethyl group. wikipedia.orgacs.org

Analytical Standards and Reference Compounds in Phytochemical Research

In the field of phytochemistry, accurate identification and quantification of chemical constituents are paramount. 2-(2-Phenylethyl)chromones are the characteristic and primary active components of agarwood, making them essential markers for quality control. magtechjournal.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze the complex chemical profile of agarwood extracts. nih.govresearchgate.net

The identification of various 2-(2-phenylethyl)chromone derivatives in agarwood samples relies on comparing their mass spectra and retention times with those of authentic reference standards. researchgate.net Researchers have detailed the characteristic mass spectral fragmentation patterns of these compounds, noting that the cleavage of the bond between the chromone and phenyl moieties is a key diagnostic feature. nih.gov This allows for the preliminary identification of unknown chromones in a sample. nih.govresearchgate.net

Direct analysis in real time time-of-flight mass spectrometry (DART-TOFMS) has also been employed as a rapid method to detect these compounds and authenticate agarwood products. nih.gov Studies have established criteria for reliable identification, which include the presence of specific diagnostic ions in addition to a certain number of characteristic 2-(2-phenylethyl)chromone ions. nih.gov Therefore, pure this compound and its naturally occurring chromone analogues serve as indispensable analytical standards for the quality assessment of agarwood and for research into its chemical composition. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 2-(2-Phenylethyl)tetrahydrofuran?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s stereochemistry and substituent positions. Infrared (IR) spectroscopy can identify functional groups (e.g., C-O-C stretching in the tetrahydrofuran ring at ~1,070 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For example, the molecular formula C₁₁H₁₄O (MW: 162.23 g/mol) can be confirmed via high-resolution MS . Computational tools like Gaussian or DFT simulations may supplement experimental data for structural optimization .

Q. What synthetic routes are feasible for this compound in laboratory settings?

- Methodological Answer : A common approach involves Grignard reactions, where 2-phenylethylmagnesium bromide reacts with tetrahydrofuran derivatives under anhydrous conditions. Catalytic hydrogenation of furan precursors (e.g., 2-(2-phenylethyl)furan) using palladium on carbon (Pd/C) in THF at 50–80°C and 3–5 bar H₂ pressure is also effective. Solvent selection (e.g., 2-methyltetrahydrofuran as a greener alternative) should consider miscibility and reaction kinetics . Post-synthesis purification via fractional distillation (boiling point ~180–200°C) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for this compound derivatives?

- Methodological Answer : Inconclusive results (e.g., genotoxicity or reproductive effects) require rigorous meta-analysis of study designs. For example, discrepancies in Ames test outcomes may arise from differences in bacterial strains (e.g., Salmonella typhimurium vs. E. coli WP2uvrA) or metabolic activation (S9 mix usage). Dose-response relationships should be re-evaluated using in vivo models (e.g., rodent micronucleus assays) to resolve false positives/negatives . Comparative studies across species (e.g., zebrafish embryo assays vs. rat models) can clarify teratogenic potential .

Q. What computational strategies optimize the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the compound. Thermochemical data (e.g., enthalpy of reaction, ΔrH°) from NIST databases guide solvent selection and reaction feasibility. Molecular dynamics simulations predict solvent effects on reaction rates in systems like asymmetric hydrogenation. For stereochemical outcomes, chiral induction parameters (e.g., enantiomeric excess) should be correlated with catalyst design (e.g., BINAP ligands) .

Q. How does stereochemistry influence this compound’s application in asymmetric synthesis?

- Methodological Answer : The compound’s stereogenic centers (e.g., at the tetrahydrofuran ring) dictate its role as a chiral auxiliary or building block. Enantioselective synthesis via Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate (R)- or (S)-isomers. Racemic mixtures may require chromatographic separation (e.g., Chiralcel OD-H column) for purity >99%. Applications in pharmaceuticals demand strict control of enantiomeric ratios to avoid off-target effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation and closed systems to limit vapor exposure (flash point: ~12°C; highly flammable) .

- PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles are mandatory. Respiratory protection (e.g., NIOSH-approved mask) is required if ventilation is inadequate .

- Storage : Store in inert atmospheres (N₂/Ar) at <4°C, away from oxidizers (e.g., peroxides) and strong acids/bases .

- Spill Management : Absorb with vermiculite or sand, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.